REACTION_CXSMILES
|
OC[C:3]([NH:6][C:7](=[O:9])[CH3:8])([CH3:5])C.N1CC[CH:13]([CH2:16][OH:17])[CH2:12][CH2:11]1.CC#N.O.CC#N>O>[OH:17][CH2:16][CH:13]1[CH2:5][CH2:3][N:6]([C:7](=[O:9])[CH3:8])[CH2:11][CH2:12]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(C)(C)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0.39 min.
|
Duration
|
0.39 min
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CCN(CC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |